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Compound of Interest

Compound Name:
4,4'-(9h-Carbazole-3,6-

diyl)dianiline

Cat. No.: B12501149

Get Quote

Executive Summary & Technical Context
Bis(aminophenyl)carbazole (specifically the 3,6-bis(4-aminophenyl)-9H-carbazole isomer) is a

critical intermediate in the synthesis of high-performance Hole Transport Materials (HTMs) for

OLEDs and perovskite solar cells.[1] Its purity and structural integrity are paramount, as even

trace impurities can act as charge traps, degrading device efficiency.

This guide provides a definitive analysis of its mass spectrometry (MS) fragmentation patterns.

Unlike standard library matches, we focus on the mechanistic causality of ion formation under

Electrospray Ionization (ESI) and Electron Ionization (EI), providing a robust framework for

structural validation against common synthetic byproducts and alternative HTM scaffolds.

Mass Spectrometry Profile: The Fingerprint
Molecular Identity[2]

Compound: 3,6-Bis(4-aminophenyl)-9H-carbazole[1]

Chemical Formula: C₂₄H₁₉N₃[1]
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Exact Mass: 349.1579 Da[1]

Precursor Ion (ESI+): [M+H]⁺ = 350.1652 m/z[1]

Fragmentation Pathways (ESI-MS/MS)
The fragmentation of bis(aminophenyl)carbazole is governed by the stability of the central

carbazole moiety and the lability of the peripheral amine groups.

Pathway A: Sequential Deamination (Characteristic)
The most energetically favorable pathway involves the loss of ammonia (NH₃) from the

protonated aniline wings.

Precursor: [M+H]⁺ (m/z 350.16)

Primary Fragment: Loss of NH₃ (-17 Da)

m/z 333.14[1]

Mechanism:[1][2] Proton transfer from the anilinic nitrogen to the ring, followed by C-N

bond cleavage.

Secondary Fragment: Loss of second NH₃ (-17 Da)

m/z 316.11

Significance: Confirms the presence of two primary amine groups, distinguishing this

molecule from mono-substituted impurities.

Pathway B: Skeletal Cleavage (High Energy)
At higher collision energies (>35 eV), the bond between the phenyl ring and the carbazole core

(C3-C1') cleaves.

Fragment: Loss of aminophenyl radical (•C₆H₆N, 92 Da)

m/z 258.11

Structure: 3-(4-aminophenyl)carbazole cation.[1]
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Core Ion: Further fragmentation leads to the stable carbazole radical cation

m/z 167.07

Diagnostic Value: This "anchor peak" confirms the integrity of the carbazole nucleus.

Comparative Analysis: Performance vs. Alternatives
To validate your product, compare its MS profile against common alternatives or precursors.

Table 1: Diagnostic Ion Comparison
Compound Role

Precursor
(m/z)

Key
Fragment 1

Key
Fragment 2

Distinguishi
ng Feature

Bis(aminophe

nyl)carbazole
Target

350.16

[M+H]⁺
333 (M-NH₃)

167

(Carbazole)

Sequential

NH₃ loss

3,6-

Diaminocarba

zole

Precursor
198.10

[M+H]⁺
181 (M-NH₃)

154 (M-

CH₂N)

Low MW, no

phenyl

fragments

9-

Phenylcarbaz

ole

Analog
244.11

[M+H]⁺
167 (M-Ph) 243 (M⁺[1]•)

Lack of

amine losses

(-17)

Spiro-

OMeTAD

Alternative

HTM

1225.43

[M+H]⁺

1194 (M-

OMe)
612 [M+2H]²⁺

High MW,

methoxy

losses

Insight: If your spectrum shows a dominant peak at m/z 198 or 244, your synthesis was

incomplete. The target must show the m/z 350 parent with the characteristic -17 Da cascade.

Visualization of Fragmentation Logic
The following diagram maps the specific fragmentation events for 3,6-bis(4-

aminophenyl)carbazole.
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Precursor Ion [M+H]+
m/z 350.16

Fragment [M+H-NH3]+
m/z 333.14

- NH3 (17 Da)
Low Energy

Fragment [M-Aminophenyl]+
m/z 258.11

- C6H6N• (92 Da)
High Energy

Fragment [M+H-2NH3]+
m/z 316.11

- NH3 (17 Da)
Medium Energy

Carbazole Core [C12H9N]+
m/z 167.07

- C6H5N Fragments
High Energy

Click to download full resolution via product page

Caption: ESI-MS/MS fragmentation pathway showing the primary deamination route (green)

and high-energy skeletal cleavage (yellow/red).[1]

Validated Experimental Protocol
To reproduce these results and certify material purity, follow this self-validating protocol.

Step 1: Sample Preparation
Solvent: HPLC-grade Methanol (MeOH) with 0.1% Formic Acid.[1]

Why: Formic acid ensures complete protonation of the amine groups, maximizing [M+H]⁺

signal.

Concentration: 1 µg/mL (1 ppm).

Caution: Higher concentrations (>10 ppm) may cause dimerization ([2M+H]⁺ at m/z 699),

complicating interpretation.

Step 2: Instrument Parameters (Q-TOF / Orbitrap)
Source: Electrospray Ionization (ESI) in Positive Mode.
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Spray Voltage: 3.5 kV.[1]

Capillary Temp: 275°C.

Collision Energy (CE): Stepped CE (15, 30, 45 eV).

Logic: 15 eV visualizes the parent; 45 eV confirms the carbazole core (m/z 167).

Step 3: Data Validation Criteria
Parent Ion Check: Is m/z 350.16 the base peak? (If m/z 349 is dominant, check for radical

cation formation/oxidation).

Isotope Pattern: The M+1 peak (m/z 351.16) should be ~27% intensity of the parent (due to

24 carbons).

Fragment Confirmation: Presence of m/z 333 is mandatory for confirming the primary amine

functionality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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